1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene
Description
This compound features a benzene ring substituted with three distinct groups:
- A 3-fluoro group (electron-withdrawing, meta-position).
- A 5-(trifluoromethyl) group (strongly electron-withdrawing, para-position relative to the fluoro group).
- A 4-bromobenzyloxy ether linkage (ortho to the trifluoromethyl group).
The combination of halogen (Br, F) and trifluoromethyl substituents imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions, as inferred from analogous compounds in the literature .
Properties
Molecular Formula |
C14H9BrF4O |
|---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methoxy]-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-3-1-9(2-4-11)8-20-13-6-10(14(17,18)19)5-12(16)7-13/h1-7H,8H2 |
InChI Key |
IETXDBBCPYCWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CC(=C2)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene typically involves the reaction of 4-bromobenzyl alcohol with 3-fluoro-5-(trifluoromethyl)phenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Dehalogenated products or reduced aromatic compounds.
Scientific Research Applications
1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS 481075-59-6, )
- Structure : Lacks the benzyloxy ether but shares the trifluoromethyl group and halogen (Br, I) substituents.
- Key Differences :
- Iodo vs. benzyloxy group: The iodine atom increases molecular weight (MW: 395.9 g/mol vs. target compound’s ~407.2 g/mol) and polarizability.
- Reactivity: Iodo groups participate more readily in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the benzyloxy group in the target compound may undergo ether cleavage under acidic conditions.
Compound B : 1-bromo-3-methyl-5-((4-(trifluoromethyl)benzyl)oxy)benzene (CAS 2918858-45-2, )
- Structure : Shares the benzyloxy ether and trifluoromethyl group but differs in substituents:
- 3-methyl (electron-donating) vs. 3-fluoro (electron-withdrawing) on the main benzene ring.
- 4-(trifluoromethyl)benzyl vs. 4-bromobenzyl in the ether linkage.
- The trifluoromethyl-benzyl group in Compound B may enhance hydrophobicity relative to the bromobenzyl group in the target.
Functional Group Comparisons
Compound C : 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene ()
- Structure : Replaces the benzyloxy ether with a sulfanylmethyl group and adds multiple halogens.
- Key Differences: Thioether vs. Ether: The sulfanylmethyl group is more nucleophilic and prone to oxidation compared to the stable benzyloxy ether. Halogen Density: Additional chloro and fluoro substituents increase molecular polarity but may reduce solubility in nonpolar solvents.
Electronic and Steric Effects
Compound D : 4-((4-Bromobenzyl)oxy)benzaldehyde (Scheme 4.14, )
- Structure : Shares the 4-bromobenzyloxy group but replaces the trifluoromethyl and fluoro substituents with an aldehyde.
- Implications :
- The aldehyde group introduces electrophilic reactivity (e.g., condensation reactions), absent in the target compound.
- Reduced steric hindrance compared to the trifluoromethyl group in the target.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The target compound’s trifluoromethyl and fluoro groups create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution at positions ortho/para to the electron-withdrawing groups .
- Steric Hindrance : The bulky trifluoromethyl group may limit accessibility for reactions at the 5-position, contrasting with less hindered analogs like Compound D .
- Stability : The benzyloxy ether in the target compound is less prone to oxidation than thioether-containing analogs (e.g., Compound C), enhancing its utility in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
